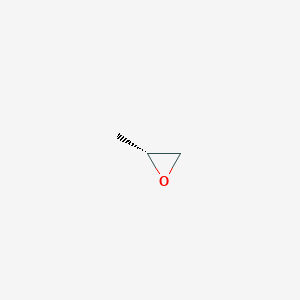

(R)-(+)-propylene oxide

概要

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the reactants used, the conditions required, and the yield of the reaction .Molecular Structure Analysis

This would involve the use of various spectroscopic techniques to determine the structure of the compound .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the products formed, and the conditions required for these reactions .Physical And Chemical Properties Analysis

This would involve studying the physical properties such as melting point, boiling point, solubility, and chemical properties such as reactivity, stability .科学的研究の応用

Epoxidation of Propylene in Membrane Reactors : A study by Oyama et al. (2008) demonstrated that using a packed-bed catalytic membrane reactor significantly improves the production rate of propylene oxide, showing a 100-200% increase compared to conventional reactors. This method allows the use of high concentrations of H2 and O2 within the explosive regime, enhancing efficiency in propylene oxide production (Oyama et al., 2008).

Cofeeding Chlorinated Hydrocarbons in Epoxidation Processes : Research by Seubsai and Senkan (2011) explored the effects of introducing chlorinated hydrocarbons in the propylene epoxidation process, finding that it ameliorates performance degradation and enables steady production of propylene oxide (Seubsai & Senkan, 2011).

Microwave Spectrum and Structure Analysis : Imachi and Kuczkowski (1982) determined the structural parameters of propylene oxide using isotopic species, contributing to a deeper understanding of its molecular structure (Imachi & Kuczkowski, 1982).

Propane Dehydrogenation and Catalyst Development : Chen et al. (2021) discussed the role of propylene in petrochemicals and highlighted the significance of propane dehydrogenation technology, which is directly related to propylene production and subsequently propylene oxide (Chen et al., 2021).

Alternating Copolymerization of Propylene Oxide : The work by Allmendinger et al. (2003) showed that cobalt-catalyzed copolymerization of propylene oxide can produce poly(hydroxybutyrates) with varying stereoregularity, providing a method for tailoring polymer properties (Allmendinger et al., 2003).

Stereoelective Polymerization : Coulon, Spassky, and Sigwalt (1976) investigated the stereoelective polymerization of propylene oxide, highlighting its application in producing optically active polymers (Coulon, Spassky, & Sigwalt, 1976).

Selective Oxidation of Propylene to Propylene Oxide : Miyazaki et al. (2003) studied the direct oxidation of propylene to propylene oxide using combinatorial catalysis, identifying effective catalytic materials (Miyazaki et al., 2003).

Graphene Oxide Catalysis for Propylene Carbonate Synthesis : Lan et al. (2014) discovered that graphene oxide is an effective catalyst for the conversion of propylene oxide to propylene carbonate, a significant finding for sustainable catalysis (Lan et al., 2014).

作用機序

Target of Action

®-(+)-Propylene oxide is a chiral epoxide, which primarily targets nucleophilic sites in biological molecules . These targets include proteins and DNA, where the epoxide group can undergo a reaction with amine and thiol groups in proteins and nucleophilic sites in DNA .

Mode of Action

The mode of action of ®-(+)-propylene oxide involves a nucleophilic substitution reaction, specifically an S_N2 reaction . The epoxide ring of propylene oxide is highly strained, making it susceptible to attack by nucleophiles. When the epoxide ring is opened by a nucleophile, such as an amine or thiol group in a protein or a site in DNA, the result is a covalent bond .

Biochemical Pathways

It is known that the compound can cause oxidative stress . Oxidative stress can lead to a variety of downstream effects, including damage to cellular structures, modulation of signaling pathways, and potentially cell death .

Pharmacokinetics

Its metabolism would likely involve enzymatic epoxide ring opening, potentially by epoxide hydrolases, leading to less reactive metabolites that can be excreted .

Result of Action

The molecular and cellular effects of ®-(+)-propylene oxide’s action are primarily due to its reactivity with biological molecules. This can lead to modifications of proteins and DNA, potentially disrupting their normal function . At the cellular level, this can cause a variety of effects, including changes in cell signaling, induction of stress responses, and potentially cytotoxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-(+)-propylene oxide. For example, the presence of other nucleophilic substances in the environment could compete with biological targets for reaction with propylene oxide. Additionally, factors such as pH and temperature could influence the rate of reaction of propylene oxide with its targets .

Safety and Hazards

特性

IUPAC Name |

(2R)-2-methyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-2-4-3/h3H,2H2,1H3/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOHAUXETOMSMM-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320388 | |

| Record name | (2R)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

58.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-propylene oxide | |

CAS RN |

15448-47-2 | |

| Record name | (+)-Propylene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15448-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene oxide, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015448472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-Methyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-methyloxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

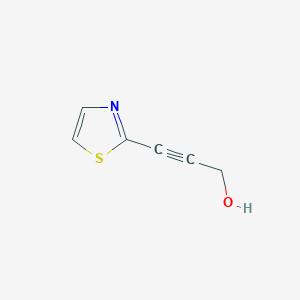

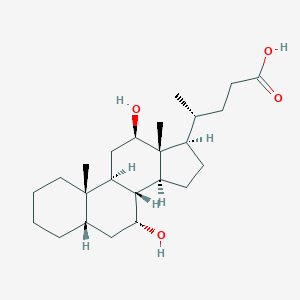

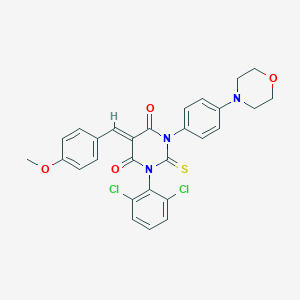

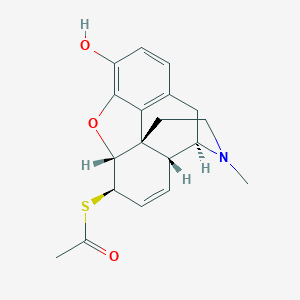

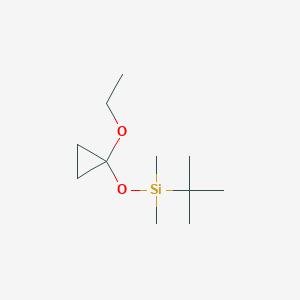

Synthesis routes and methods I

Procedure details

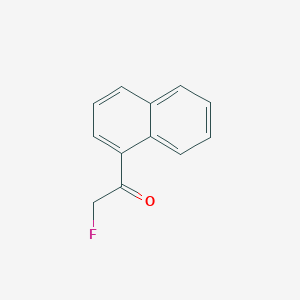

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of (R)-(+)-propylene oxide?

A1: (R)-(+)-Propylene oxide has a molecular formula of C3H6O and a molecular weight of 58.08 g/mol.

Q2: What are some key spectroscopic features of (R)-(+)-propylene oxide?

A2: Researchers utilize techniques like reflection-absorption infrared spectroscopy (RAIRS) [, ] and nuclear velocity perturbation theory (NVPT) [] to study its vibrational properties and interactions with surfaces and solvents. Notably, (R)-(+)-propylene oxide exhibits distinct vibrational circular dichroism (VCD) spectra, allowing for its differentiation from its enantiomer [].

Q3: Is (R)-(+)-propylene oxide compatible with platinum surfaces?

A3: Yes, research has shown that (R)-(+)-propylene oxide can adsorb onto Pt(111) surfaces without undergoing decomposition, making it a valuable probe for studying surface chirality [, ].

Q4: Can (R)-(+)-propylene oxide be used in the synthesis of beta-lactones?

A4: Yes, (R)-(+)-propylene oxide can be converted to (R)-beta-butyrolactone with high selectivity and retention of stereochemistry using specific catalysts like [(N,N'-bis(3,5-di-tert-butylsalicylidene) phenylenediamino)Al(THF)2][Co(CO)4] [].

Q5: How does lithium tert-butoxide catalyze the reaction of (R)-(+)-propylene oxide with carbon disulfide?

A5: Lithium tert-butoxide acts as an efficient catalyst for the addition of carbon disulfide to epoxides like (R)-(+)-propylene oxide. This reaction proceeds under mild conditions without additional solvents, yielding di- and trithiocarbonates with high regio- and stereoselectivity [].

Q6: How are computational methods used to study (R)-(+)-propylene oxide?

A6: Researchers employ Monte Carlo simulations [] and density functional theory (DFT) calculations [] to understand the enantioselective adsorption behavior of (R)-(+)-propylene oxide on chirally modified surfaces. These methods provide insights into the molecular-level interactions responsible for enantioselectivity. Additionally, ab initio molecular dynamics (AIMD) simulations have been successfully employed to compute the Raman optical activity (ROA) spectra of liquid (R)-(+)-propylene oxide, demonstrating excellent agreement with experimental data [].

Q7: How does the structure of (R)-(+)-propylene oxide influence its enantioselective adsorption on chiral surfaces?

A7: The chiral center in (R)-(+)-propylene oxide plays a crucial role in its enantioselective adsorption on surfaces modified with chiral molecules like 2-butanol [, ]. The spatial arrangement of atoms around this chiral center dictates the preferential interaction with specific enantiomers of surface-bound molecules.

Q8: What are some examples of natural products synthesized using (R)-(+)-propylene oxide as a starting material?

A8: (R)-(+)-Propylene oxide serves as a vital chiral building block in the synthesis of various natural products, including:

- (-)-A26771B: A 16-membered antibiotic macrolide synthesized using an alkyne-assisted convergent approach starting from (R)-(+)-propylene oxide [].

- Elecanacin: A cyclobuta-fused naphthalene-1,4-dione derivative synthesized through an intramolecular naphthoquinone-vinyl ether photochemical cycloaddition starting from (R)-(+)-propylene oxide [].

- Tarchonanthuslactone and (-)-Colletol: Synthesized using Jacobsen's kinetic resolution and Sharpless asymmetric epoxidation, with (R)-(+)-propylene oxide as the starting point [, ].

- (R)-Ochratoxin α: The monochiral carboxylic acid component of the biologically active dipeptide ochratoxin A, synthesized in nine steps from (R)-(+)-propylene oxide [].

- Hygrolines and Pseudohygrolines: All four diastereoisomers were synthesized using enantioselective lithiation of N-Boc pyrrolidine mediated by (-)-sparteine or its surrogate, followed by reaction with (R)-(+)-propylene oxide [].

- 6,10,13-Trimethyltetradecan-2-one: All four stereoisomers of this sex pheromone component produced by males of the stink bug Pallantia macunaima were synthesized using (S)- and (R)-propylene oxides as starting materials [].

- (-)-(R)- and (+)-(S)-mexiletine: Synthesized in a three-step sequence starting from (-)-(S) and (+)-(R)-propylene oxide, respectively [].

- Polyketide section of Seragamide A: Synthesized using a Negishi cross-coupling reaction with (R)-(+)-propylene oxide as a key starting material [].

- (+)-Paecilomycin F: Synthesized through a convergent approach using commercially available 2,4,6-trihydroxybenzoic acid and (R)-(+)-propylene oxide as starting materials [].

- Ophiocerin C: Synthesized through two different approaches, both employing (R)-(+)-propylene oxide as a key chiral building block [].

- Berkeleylactone A: Synthesized in 13 steps using (R)-(+)-propylene oxide and an asymmetric Noyori hydrogenation [].

- Tenofovir disoproxil fumarate: Synthesized from adenine via a multi-step process involving ring-opening condensation with (R)-(+)-propylene oxide [].

- Neocosmosin A: Synthesized from (R)-(+)-propylene oxide and 4-Methoxysalicylic acid, utilizing alkylation of 1,3-dithiane and Yamaguchi macrolactonization as key steps [].

- Brivanib Alaninate: A novel pyrrolotriazine VEGFR/FGFR inhibitor synthesized using a process involving alkylation with (R)-(+)-propylene oxide. Controlling the regioisomer formation during this step was crucial for the synthesis [].

Q9: How is (R)-(+)-propylene oxide used in the synthesis of (S)-metolachlor?

A9: (R)-(+)-Propylene oxide serves as a crucial starting material in an optimized enantioselective synthesis of the herbicide (S)-metolachlor. This route involves five steps and achieves high enantioselectivity (99% ee) without requiring column chromatography for intermediate purification [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2S,3S)-18-(2-Aminoethylcarbamoyl)-8-ethenyl-13-ethyl-20-(2-methoxy-2-oxoethyl)-3,7,12,17-tetramethyl-2,3,22,23-tetrahydroporphyrin-2-yl]propanoic acid](/img/structure/B56347.png)